Di-p-tolylcarbodiimide
Overview
Description
Di-p-tolylcarbodiimide is a chemical compound that has been studied for its reactivity with various boranes. It is known to react under mild conditions to produce a range of compounds including borylenebisamidines, borylamidines, and guanidines . These compounds are of interest due to their potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of novel compounds from di-p-tolylcarbodiimide involves its reaction with different boranes. The study described in paper shows that di-p-tolylcarbodiimide can insert into the B–X bond (where X can be Cl, Br, Ph, OMe, NEt2, or SBun) to form a variety of borylated products. The synthesis of these compounds is significant as it provides a route to create new materials with potentially useful properties.
Molecular Structure Analysis
The molecular structure of the reaction products from di-p-tolylcarbodiimide and boranes was examined to establish the relative migratory aptitudes (r.m.a.) of various groups from boron to carbon. This analysis is crucial for understanding the reactivity and the potential for creating targeted compounds with specific properties .
Chemical Reactions Analysis
Di-p-tolylcarbodiimide's reactivity with boranes is an example of its chemical versatility. The reactions are considered to be thermodynamically controlled, which suggests a high degree of predictability and potential for designing specific reactions for desired outcomes .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of di-p-tolylcarbodiimide are not detailed in the provided papers, the studies do highlight the importance of the compound in synthesizing a variety of borylated products. The properties of these products, such as their stability, reactivity, and potential applications, are inferred from the nature of the chemical reactions and the resulting compounds .
Relevant Case Studies
The papers provided do not detail specific case studies involving di-p-tolylcarbodiimide. However, the research on its reactions with boranes and its use in peptide synthesis suggests that di-p-tolylcarbodiimide is a valuable reagent in organic synthesis and could be used in the development of new materials and pharmaceuticals. The toxicology study also provides insight into the safety profile of carbodiimides, which is essential for their use in various applications.
Scientific Research Applications
Vibrational Dynamics in Liquids
Di-p-tolylcarbodiimide has been studied in the context of vibrational dynamics in liquids using non-linear infrared spectroscopy. The research explored vibrational dephasing and transition frequency fluctuations in solutions, specifically focusing on the –N=C=N– anti-symmetric stretching mode of di-p-tolylcarbodiimide. This study contributes to our understanding of solvation dynamics and frequency fluctuations in hydrogen-bonding solvents (Maekawa, Ohta, & Tominaga, 2005).
Synthesis of Cyclic Analogues in Peptides
Di-p-tolylcarbodiimide has been employed in the synthesis of cyclic analogues of peptides, particularly in relation to the hypoglycaemic peptide fragment derived from human growth hormone. This research highlights the utility of di-p-tolylcarbodiimide in facilitating on-resin side-chain to side-chain cyclization of linear peptides containing reverse β-turn motifs (Cavallaro, Thompson, & Hearn, 2001).
Reactivity Descriptors of Carbodiimides
A comprehensive study on carbodiimides, including di-p-tolylcarbodiimide, was conducted to understand their chemical reactivity and nucleophilic and electrophilic attack sites. The research employed Density Functional Theory to calculate and analyze global and local reactivity descriptors, such as chemical hardness, ionization potential, and Fukui functions. This study is significant for understanding the reactivity and potential applications of di-p-tolylcarbodiimide in various chemical processes (Ramirez-Balderrama, Orrantia-Borunda, & Flores-Holguín, 2017).
Amidation and Esterification in Aqueous Media
Di-p-tolylcarbodiimide has been utilized in the synthesis of amide and ester bonds in water, offering a new approach for amidation and esterification of carboxylic acids. This method is notable for its high yields, functional group tolerance, and environmental friendliness, representing an important advancement in organic chemistry in water (Fattahi, Ayubi, & Ramazani, 2018).
Metathesis Catalyzed by Vanadium Complexes
Research has explored the use of di-p-tolylcarbodiimide in the metathesis of symmetrical carbodiimides, catalyzed by vanadium oxo and imido complexes. This study contributes to the understanding of the catalytic processes involving carbodiimides and the efficiency of different catalysts in achieving carbodiimide metathesis (Birdwhistell, Lanza, & Pasos, 1999).
Proton Translocation in Multidrug Transporter AcrB
Di-p-tolylcarbodiimide has been implicated in studies of the proton translocation pathway of the AcrB efflux system in Escherichia coli. This research provides insights into the role of specific amino acid residues in AcrB function and the interaction of these residues with carbodiimides, contributing significantly to our understanding of drug and proton transport pathways in bacterial resistance (Seeger, von Ballmoos, Verrey, & Pos, 2009).
Application in Biotechnology
Di-p-tolylcarbodiimide has been applied in biotechnological contexts, particularly in relation to DNA analysis and cancer therapeutics. Its binding properties with DNA structures have enabled unique analytical techniques and the development of potential anticancer agents (Takenaka, 2020).
Safety And Hazards
Di-p-tolylcarbodiimide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .
Relevant Papers
- "Synthesis and separation of diastereomers of deoxynucleoside 5’-O- (1-thio)triphosphates" .
- "Catalytic insertion of E–H bonds (E = C, N, P, S) into heterocumulenes by amido–actinide complexes" .
- "Reductive Coupling of Carbodiimide by Samarium (II) Diiodide and its Application to Synthesis of Networked Polymers" .
properties
InChI |
InChI=1S/C15H14N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSWPVRACYJBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222923 | |
Record name | Di-p-tolylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-p-tolylcarbodiimide | |
CAS RN |
726-42-1 | |
Record name | N,N′-Methanetetraylbis[4-methylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=726-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Di-p-tolylcarbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000726421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(p-tolyl)carbodiimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-p-tolylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-p-tolylcarbodiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DI-P-TOLYLCARBODIIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD5LUY8H5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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